molecular formula C14H11NO4S B2771842 Methyl 5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]furan-2-carboxylate CAS No. 204456-07-5

Methyl 5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]furan-2-carboxylate

Cat. No.: B2771842
CAS No.: 204456-07-5
M. Wt: 289.31
InChI Key: ROTRCONMLSLFSY-UHFFFAOYSA-N
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Description

Methyl 5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]furan-2-carboxylate is a complex organic compound with a unique structure that combines a benzoxazole ring, a furan ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the furan ring and the carboxylate ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoxazole and furan rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological receptors, while the furan ring may participate in electron transfer processes. These interactions can lead to various biological effects, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan-based compound with potential biological activity.

    Indole derivatives: Compounds with similar heterocyclic structures and biological properties.

Uniqueness

Methyl 5-[(1,3-benzoxazol-2-ylsulfanyl)methyl]furan-2-carboxylate is unique due to the combination of its benzoxazole and furan rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-(1,3-benzoxazol-2-ylsulfanylmethyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4S/c1-17-13(16)12-7-6-9(18-12)8-20-14-15-10-4-2-3-5-11(10)19-14/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTRCONMLSLFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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